4-Amino-2-phenylmorpholin-3-one
Description
Overview of Morpholinone Heterocycles in Synthetic and Medicinal Chemistry
The morpholine (B109124) ring is a heterocyclic compound featuring both an amine and an ether functional group. nih.govwikipedia.org This structure is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs. nih.govresearchgate.net Its prevalence is due to favorable physicochemical, biological, and metabolic properties, alongside relatively straightforward synthetic access. nih.govresearchgate.net The morpholine scaffold is considered a "privileged structure" because, when appropriately substituted, it can interact with a wide array of biological targets, often improving the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net
A significant derivative of this class is the morpholinone, which contains a ketone group within the morpholine ring. Chiral morpholinones, in particular, are crucial building blocks in organic synthesis and serve as important pharmacophores. acs.org The development of catalytic enantioselective methods to construct these N,O-heterocycles is an active area of research. acs.org The functionalization of the morpholine ring is a key strategy for creating libraries of bioactive compounds for drug discovery projects. nih.gov
Positioning of 4-(4-Aminophenyl)morpholin-3-one (B139978) as a Pivotal Intermediate
Within the broader class of morpholinones, 4-(4-Aminophenyl)morpholin-3-one has emerged as a compound of significant industrial importance. google.comwipo.int It is a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor. google.comtdcommons.org Rivaroxaban is a widely used anticoagulant for the prevention and treatment of various thromboembolic diseases. tdcommons.org The efficiency and cost-effectiveness of industrial-scale Rivaroxaban production are highly dependent on the successful synthesis of the 4-(4-aminophenyl)morpholin-3-one precursor. google.comwipo.int Consequently, numerous synthetic routes have been developed and refined to optimize its preparation. google.comtdcommons.orgacs.org
The core structure of 4-(4-aminophenyl)morpholin-3-one provides a versatile scaffold for building more complex molecules. The primary aromatic amine group is a key functional handle that allows for the subsequent construction of the oxazolidinone ring system found in Rivaroxaban. justia.com
Historical Context and Evolution of Morpholinone Research in Academia
Research into morpholine and its derivatives has a long history, with the parent compound's name attributed to Ludwig Knorr. wikipedia.org Initially, much of the focus was on the fundamental properties and reactions of this heterocycle. However, the discovery of its utility in drug development led to a surge in research. nih.gov
The evolution of morpholinone research is closely tied to the development of new synthetic methodologies. Early methods for creating the morpholinone core often required harsh conditions or resulted in low yields. google.com As the demand for morpholinone-containing pharmaceuticals grew, academic and industrial research shifted towards developing more efficient and scalable syntheses. This includes the catalytic oxidative lactonization of diethanolamines and the ring-opening polymerization of morpholinones to create functionalized polyesters. acs.org The synthesis of 4-(4-aminophenyl)morpholin-3-one itself has seen significant evolution, with various patented processes aiming to improve yield, reduce cost, and enhance safety for industrial-scale production. google.comgoogle.com
Detailed Research Findings
The synthesis of 4-(4-aminophenyl)morpholin-3-one is a well-documented process, with a common route proceeding through the nitrated intermediate, 4-(4-nitrophenyl)morpholin-3-one (B139987).
A typical synthetic sequence involves:
Nitration: 4-Phenyl-3-morpholinone can be nitrated to produce 4-(4-nitrophenyl)-3-morpholinone. google.com
Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to a primary amine to yield the final product, 4-(4-aminophenyl)morpholin-3-one. This reduction is often carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). google.comgoogle.com
Alternative and improved processes have been developed to make the synthesis more economical and environmentally friendly. One such method involves the condensation of 4-chloronitrobenzene with morpholine, followed by oxidation to give 4-(4-nitrophenyl)morpholin-3-one. The final step is an iron(III)-catalyzed reduction of the nitro group using aqueous hydrazine. acs.org
Another approach starts with 4-nitro-aniline and 2-(2-chloroethoxy)acetyl chloride. The resulting amide is then cyclized to form 4-(4-nitrophenyl)morpholin-3-one, which is subsequently reduced. google.com
Below are interactive data tables summarizing the properties and key synthetic intermediates of 4-(4-aminophenyl)morpholin-3-one.
Table 1: Physicochemical Properties of 4-(4-Aminophenyl)morpholin-3-one
| Property | Value | Reference |
| CAS Number | 438056-69-0 | chemicalbook.com |
| Molecular Formula | C10H12N2O2 | chemicalbook.com |
| Molecular Weight | 192.21 g/mol | chemicalbook.com |
| Appearance | White to Light Brown Solid | chemicalbook.compharmaffiliates.com |
| Melting Point | 171.0 to 175.0 °C | chemicalbook.com |
| Boiling Point (Predicted) | 502.3±45.0 °C | chemicalbook.com |
| Density (Predicted) | 1.268 g/cm³ | chemicalbook.com |
| Water Solubility | 16.6 g/L at 20°C | chemicalbook.com |
| LogP | -0.8 at 25°C | chemicalbook.com |
Table 2: Key Synthetic Intermediates for 4-(4-Aminophenyl)morpholin-3-one
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 4-(4-Nitrophenyl)morpholin-3-one | 29518-13-6 | C10H10N2O4 | Precursor to 4-(4-aminophenyl)morpholin-3-one via reduction of the nitro group. acs.orggoogle.com |
| 4-Phenyl-3-morpholinone | 29518-11-4 | C10H11NO2 | Starting material for nitration to produce 4-(4-nitrophenyl)morpholin-3-one. google.com |
| 2-Anilinoethanol | 122-98-5 | C8H11NO | Reactant with chloroacetyl chloride to form 4-phenyl-3-morpholinone. google.com |
| 4-Nitroaniline | 100-01-6 | C6H6N2O2 | Starting material in an alternative synthesis route. google.com |
| 2-(2-Chloroethoxy)acetyl chloride | 14856-74-7 | C4H6Cl2O2 | Reactant with 4-nitroaniline. google.com |
Strategic Approaches for the Construction of the 4-(4-Aminophenyl)morpholin-3-one Core
The construction of the 4-(4-aminophenyl)morpholin-3-one molecule is primarily achieved through a convergent synthesis strategy. This typically involves the initial synthesis of a precursor, 4-(4-nitrophenyl)morpholin-3-one, which already contains the complete morpholinone ring system. The final step is the reduction of the nitro group to the desired amino functionality. This approach is favored due to the high yields and selectivity associated with the reduction of aromatic nitro compounds.
The reduction of the aromatic nitro group in the precursor, 4-(4-nitrophenyl)morpholin-3-one, is a critical transformation to yield the final product. Catalytic hydrogenation is a widely employed and highly efficient method for this purpose, offering clean conversion and simple product isolation.
Palladium on activated carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of nitroarenes. The reaction is typically conducted under a hydrogen gas atmosphere, with the precursor dissolved in a suitable organic solvent. The choice of solvent can influence reaction rates and efficiency, with common options including ethanol, methanol, and ethyl acetate. The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction takes place, followed by the desorption of the resulting amine product. This method is renowned for its high yields, often exceeding 95%, and the ease of catalyst removal through simple filtration.
Table 1: Conditions for Palladium-Catalyzed Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one
| Parameter | Condition | Source |
| Catalyst | 10% Palladium on Carbon (Pd/C) | |
| Reactant | 4-(4-Nitrophenyl)morpholin-3-one | |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | |
| Reducing Agent | Hydrogen Gas (H₂) | |
| Reaction Time | 2 - 16 hours | |
| Temperature | Room Temperature | |
| Typical Yield | >95% |
While catalytic hydrogenation is highly efficient, alternative chemical reducing agents can also be employed, particularly when specialized hydrogenation equipment is unavailable. One of the classic methods for the reduction of aromatic nitro groups is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl). In this reaction, the nitro compound is typically dissolved in a solvent like ethanol, and a solution of tin(II) chloride in concentrated HCl is added. The reaction proceeds at elevated temperatures, often requiring heating under reflux to ensure complete conversion. While effective, this method requires a more rigorous aqueous workup to remove tin salts, and the yields may be lower compared to catalytic hydrogenation.
Table 2: Comparison of Reduction Methods for 4-(4-Nitrophenyl)morpholin-3-one
| Feature | Palladium-Catalyzed Hydrogenation | Tin(II) Chloride Reduction |
| Reagents | H₂, Pd/C | SnCl₂, HCl |
| Conditions | Room Temperature, H₂ atmosphere | Elevated Temperature (Reflux) |
| Workup | Filtration of catalyst | Aqueous extraction to remove tin salts |
| Advantages | High yield, clean reaction, easy product isolation | No specialized pressure equipment needed |
| Disadvantages | Requires H₂ gas and specialized equipment | Stochiometric metal waste, more complex workup |
The synthesis of the 4-(4-nitrophenyl)morpholin-3-one precursor is a key step that establishes the core heterocyclic structure. This is generally accomplished through cyclization reactions that form the morpholinone ring.
A common and direct route to forming the 4-arylmorpholin-3-one scaffold involves a two-step, one-pot reaction starting from an N-arylethanolamine. For the synthesis of the nitro precursor, N-(4-nitrophenyl)diethanolamine is used as the starting material. The first step is an amidation reaction where the starting amine is acylated with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base to neutralize the HCl byproduct.
This is immediately followed by an intramolecular Williamson ether synthesis. The intermediate formed in the first step undergoes a base-mediated intramolecular cyclization, where the alkoxide generated from the hydroxyl group displaces the halide to form the morpholinone ring. This condensation cyclization is an efficient method for constructing the heterocyclic core.
Ozonolysis represents an alternative, though less commonly cited, strategy for forming heterocyclic rings. In the context of morpholine scaffold formation, ozonolytic cleavage of a suitably functionalized olefin precursor can lead to the generation of carbonyl or carboxyl groups that can then participate in an intramolecular cyclization. For instance, a precursor containing both an amine and a protected hydroxyl group, separated by an appropriate olefin-containing tether, could theoretically be cleaved by ozone. The subsequent reductive or oxidative workup would yield aldehydes or carboxylic acids, which could then be cyclized through reductive amination or amidation to form the morpholinone ring. This method offers a pathway from acyclic precursors but can be complex to execute due to the reactivity of ozone and the need for carefully designed substrates.
Carbon-Nitrogen Bond Forming Reactions
The creation of the C-N bond between the aniline moiety and the morpholinone ring is a critical step in the synthesis of the title compound. Various synthetic strategies have been developed to achieve this transformation efficiently.
While direct copper(I)-promoted Ullmann-type coupling of morpholin-3-one (B89469) with a 4-haloaniline derivative is a plausible synthetic route, specific literature detailing this exact transformation for 4-(4-aminophenyl)morpholin-3-one is not extensively documented. However, the principles of Ullmann condensation, which involve the copper-catalyzed reaction between an amine and an aryl halide, are well-established and provide a theoretical framework for this approach. Such a reaction would likely involve the coupling of morpholin-3-one with a suitable 4-halo-nitrobenzene, followed by the reduction of the nitro group to the desired amine. The efficiency of this hypothetical reaction would depend on factors such as the choice of copper catalyst, ligands, base, and solvent.
A common and effective strategy for the synthesis of 4-(4-aminophenyl)morpholin-3-one involves the regioselective functionalization of pre-functionalized intermediates. This approach typically begins with a commercially available and suitably substituted aniline derivative, which is then elaborated to construct the morpholinone ring.
A prevalent method involves the initial N-alkylation of p-nitroaniline with a reagent containing the necessary atoms for the morpholinone ring, followed by cyclization and reduction. For instance, reacting p-nitroaniline with an appropriate halo- or epoxy-functionalized precursor can introduce the N-(2-hydroxyethyl) moiety. Subsequent reaction with a chloroacetylating agent and intramolecular cyclization under basic conditions leads to the formation of 4-(4-nitrophenyl)morpholin-3-one. The final step is the reduction of the nitro group to the amine, which can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or metal/acid combinations like tin and hydrochloric acid. This multi-step process allows for precise control over the regiochemistry, ensuring the formation of the desired 4-substituted phenylmorpholinone isomer.
Derivatization Strategies Employing the 4-(4-Aminophenyl)morpholin-3-one Scaffold
The primary amino group on the phenyl ring of 4-(4-aminophenyl)morpholin-3-one is a versatile functional handle that allows for a wide range of derivatization reactions. These reactions are instrumental in the synthesis of novel heterocyclic compounds with potentially interesting biological and material properties.
Synthesis of Schiff Base Derivatives via Condensation Reactions
The condensation of the primary amine of 4-(4-aminophenyl)morpholin-3-one with various aldehydes and ketones is a straightforward and widely used method for the synthesis of Schiff base derivatives. This reaction typically proceeds under mild conditions, often with acid or base catalysis, to afford the corresponding imines in good yields. The resulting Schiff bases are valuable intermediates themselves and can participate in further transformations or be evaluated for their biological activities.
A variety of aromatic and heteroaromatic aldehydes have been successfully employed in condensation reactions with 4-(4-aminophenyl)morpholin-3-one to generate a library of diverse Schiff bases.
| Aldehyde Reactant | Resulting Schiff Base Derivative | Reference |
| Quinoline-4-carbaldehyde | (E)-4-(4-((quinolin-4-ylmethylene)amino)phenyl)morpholin-3-one | nih.gov |
| Substituted Salicylaldehydes | 2-(((4-(3-oxomorpholino)phenyl)imino)methyl)phenols | semanticscholar.org |
| Various aromatic aldehydes | 4-(4-(arylideneamino)phenyl)morpholin-3-ones | researchgate.netnih.gov |
Preparation of Triazine-Based Analogues through Regioselective Reactions
The nucleophilic nature of the amino group in 4-(4-aminophenyl)morpholin-3-one makes it a suitable reactant for the synthesis of triazine-based analogues. The reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common approach. By carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve regioselective substitution of the chlorine atoms on the triazine ring.
Typically, the first chlorine atom is substituted at a low temperature (e.g., 0-5 °C), the second at room temperature, and the third at an elevated temperature. This stepwise reactivity allows for the introduction of different nucleophiles onto the triazine core, leading to the formation of unsymmetrically substituted triazines. The 4-(4-aminophenyl)morpholin-3-one moiety can be introduced as the first, second, or third substituent, depending on the desired final product.
Formation of Hybrid Heterocyclic Compounds (e.g., Pyrazole-Morpholinone Systems)
The versatile reactivity of 4-(4-aminophenyl)morpholin-3-one allows for its incorporation into more complex, hybrid heterocyclic systems. One notable example is the synthesis of pyrazole-morpholinone hybrids. These compounds can be prepared through multi-component reactions or by the reaction of the aminophenyl-morpholinone with a pre-formed pyrazole-containing electrophile.
For instance, the reaction of 4-(4-aminophenyl)morpholin-3-one with a pyrazole-4-carbaldehyde derivative can lead to the formation of a Schiff base, which can then be further cyclized to create a more complex fused or linked pyrazole-morpholinone system. Another approach involves the Ugi four-component reaction, where 4-(4-aminophenyl)morpholin-3-one can serve as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamide derivatives bearing both the morpholinone and pyrazole moieties.
| Reaction Type | Reactants | Resulting Hybrid Compound | Reference |
| Condensation | 4-(4-Aminophenyl)morpholin-3-one, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one | nih.gov |
| Ugi four-component reaction | 4-(4-Aminophenyl)morpholin-3-one, Aldehyde, Isocyanide, Carboxylic acid | α-Acetamido carboxamide derivatives containing pyrazole and morpholinone moieties | nih.gov |
An in-depth examination of the synthetic chemistry of 4-(4-Aminophenyl)morpholin-3-one reveals a landscape of continuous innovation, driven by the compound's critical role as a key intermediate in the pharmaceutical industry, notably for the anticoagulant Rivaroxaban. Methodologies for its production have evolved to address the demands of industrial-scale manufacturing, focusing on optimizing efficiency, yield, and sustainability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-amino-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI Key |
APSGMSPBQUUQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), or spectral assignments for 4-Amino-2-phenylmorpholin-3-one, were found in the reviewed sources. The synthesis and characterization of related structures, such as 5-Hydroxy-2-Phenylmorpholin-3-One, have been reported, but this data is not applicable to the target compound. For a conclusive structural elucidation of this compound, the following data would be necessary:
¹H NMR Data Table: Would detail the chemical shift, multiplicity (singlet, doublet, triplet, multiplet), integration (number of protons), and assignment for each unique proton in the molecule.
¹³C NMR Data Table: Would list the chemical shifts for each unique carbon atom in the phenyl ring, the morpholinone ring, and any substituents.
Without experimental spectra, a detailed analysis and the creation of data tables are not possible.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
While the molecular weight of this compound can be calculated from its molecular formula (C₁₀H₁₂N₂O₂), which is 192.21 g/mol , no experimental mass spectra (e.g., ESI-MS, EI-MS) were found. Therefore, a detailed analysis of its fragmentation pattern cannot be provided. A typical analysis would include:
Molecular Ion Peak (M+): Confirmation of the molecular weight.
Key Fragment Ions: Identification of characteristic fragments that reveal the molecule's structure, such as the loss of the amino group, cleavage of the morpholinone ring, or fragmentation of the phenyl substituent.
A data table of observed m/z values and their proposed fragment structures cannot be generated without access to the experimental spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
No published IR or Raman spectra for this compound are available. Such spectra would be used to identify key functional groups by their characteristic vibrational frequencies. A detailed analysis would populate a table similar to the one below, but this is not possible without the source data.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | (Not Available) | Primary amine stretching vibrations. |
| C=O Stretch (Amide/Lactam) | (Not Available) | Carbonyl group of the morpholin-3-one (B89469) ring. |
| C-O-C Stretch (Ether) | (Not Available) | Ether linkage within the morpholine (B109124) ring. |
| Aromatic C-H Stretch | (Not Available) | Phenyl ring C-H bonds. |
| Aromatic C=C Bending | (Not Available) | Phenyl ring skeletal vibrations. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
There are no specific, published HPLC methods for the analysis of this compound. Developing such a method would be crucial for assessing the purity of a synthesized batch or for monitoring the progress of a reaction in which it is a product or reactant. A detailed report would include:
Column: The type of stationary phase used (e.g., C18, C8).
Mobile Phase: The solvent system and gradient or isocratic conditions.
Flow Rate: The speed at which the mobile phase passes through the column.
Detector: The wavelength used for UV detection.
Retention Time (RT): The characteristic time it takes for the compound to elute from the column.
Without this information, a data table for HPLC parameters cannot be created.
Thin Layer Chromatography (TLC) as a Rapid Monitoring Tool in Synthesis
While TLC is a standard technique for monitoring chemical reactions, specific data for this compound, such as the retardation factor (Rf) value, is not available. This value is dependent on the specific conditions used:
Stationary Phase: Typically silica (B1680970) gel plates.
Mobile Phase (Eluent): A specific solvent or mixture of solvents (e.g., Hexane/Ethyl Acetate).
Rf Value: The ratio of the distance traveled by the compound to the distance traveled by the solvent front.
This data is essential for using TLC as a reliable monitoring tool in its synthesis.
Elemental Analysis for Empirical Formula Confirmation
The empirical and molecular formula of this compound is C₁₀H₁₂N₂O₂. From this formula, the theoretical elemental composition can be calculated. However, no experimentally determined elemental analysis data has been published to compare with the theoretical values. Such a comparison is a fundamental method for confirming the elemental composition of a newly synthesized compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 62.49% | (Not Available) |
| Hydrogen (H) | 6.29% | (Not Available) |
| Nitrogen (N) | 14.57% | (Not Available) |
| Oxygen (O) | 16.65% | (Not Available) |
Structure Activity Relationship Sar Studies of 4 4 Aminophenyl Morpholin 3 One Derivatives
Influence of the Phenyl Ring Substitution Pattern on Bioactivity
The substitution pattern on the phenyl ring of 4-(4-aminophenyl)morpholin-3-one (B139978) derivatives plays a pivotal role in modulating their biological activity. In the context of Factor Xa inhibitors, the phenyl ring, along with the morpholin-3-one (B89469) moiety, often interacts with the S4 pocket of the enzyme. frontiersin.org
SAR studies on related anthranilate derivatives have shown that the position and nature of substituents on the benzene (B151609) ring significantly impact FXa inhibition. For instance, substitution at the 5-position of the phenyl ring is generally more favorable than at other positions. Furthermore, the introduction of an electron-donating group at this position can enhance the inhibitory activity against FXa. frontiersin.org This suggests that for 4-(4-aminophenyl)morpholin-3-one analogues, strategic placement of electron-donating substituents on the phenyl ring could lead to more potent compounds.
In a broader context of morpholine-containing compounds, SAR studies on a series of anticancer agents revealed that C-4 substituted phenyl groups were beneficial for activity. e3s-conferences.org This highlights a general principle where modifications to the phenyl ring are a key strategy for optimizing the biological effects of this class of molecules.
Table 1: Influence of Phenyl Ring Substitution on Bioactivity of Related Factor Xa Inhibitors
| Compound Scaffold | Substitution Pattern | Effect on Bioactivity |
| Anthranilate Derivatives | 5-position substitution | Generally favorable for FXa inhibition |
| Anthranilate Derivatives | Electron-donating group at 5-position | Enhanced FXa inhibitory activity |
This data is based on studies of related anthranilate derivatives and provides insights into potential SAR trends for 4-(4-aminophenyl)morpholin-3-one analogues. frontiersin.org
Critical Role of the Amino Functionality in Molecular Recognition and Biological Interactions
The amino group on the phenyl ring of 4-(4-aminophenyl)morpholin-3-one is a critical determinant for its biological activity, primarily serving as a key anchoring point for further chemical modifications that are essential for molecular recognition by target enzymes. In the synthesis of Rivaroxaban, this amino group is the site of attachment for the 5-chlorothiophene-2-carboxamide (B31849) moiety, which is crucial for binding to the S1 pocket of Factor Xa.
While direct SAR studies on the amino functionality of the parent compound are limited in publicly available literature, its importance is evident from its role as a synthetic handle. The conversion of the precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987), to the amino derivative is a critical step in the synthesis of Rivaroxaban and related compounds. google.comgoogle.com This transformation highlights the necessity of the amino group for the subsequent coupling reactions that introduce the moieties responsible for high-affinity binding to the target.
Impact of Conformational Flexibility and Restriction of the Morpholinone Ring on Pharmacological Profiles
The introduction of a carbonyl group into the morpholine (B109124) ring to form the morpholin-3-one was a pivotal step in the development of Rivaroxaban, leading to a significant increase in Factor Xa inhibitory activity. researchgate.net This modification likely imposes a degree of conformational rigidity that is favorable for binding.
In other classes of biologically active molecules, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine ring is also a common feature. SAR studies on 4-morpholinopyrrolopyrimidine derivatives have demonstrated that the morpholine moiety is crucial for activity, and its interactions can be modulated by substitutions on the core scaffold. nih.gov This suggests that the conformational properties of the morpholinone ring in 4-(4-aminophenyl)morpholin-3-one derivatives are a key factor in determining their pharmacological effects.
Design Principles for Modulating Potency, Selectivity, and Biological Target Affinity through Derivatization
The design of potent and selective inhibitors based on the 4-(4-aminophenyl)morpholin-3-one scaffold involves a multi-pronged approach to derivatization, targeting different subsites of the target enzyme. For Factor Xa inhibitors, the general design principle involves appending moieties that can effectively interact with the S1 and S4 pockets of the enzyme.
Table 2: Design Principles for Derivatization of Factor Xa Inhibitors
| Target Pocket | Derivatization Strategy | Example Moiety | Effect |
| S1 Pocket | Introduction of a group that can interact with the amidine-binding site | Chlorothiophene carboxamide | Increased potency and selectivity |
| S4 Pocket | Optimization of the group interacting with the aromatic pocket | Morpholin-3-one | Favorable interactions and improved activity |
This data is derived from the development of Rivaroxaban and related Factor Xa inhibitors. frontiersin.orgresearchgate.net
The process of discovering potent and selective Factor Xa inhibitors often involves iterative modifications. For instance, in the development of pyrrolidinone-based inhibitors, improvements in potency were achieved by modifying a lipophilic group and optimizing the presentation angle of a basic group to the S1 pocket. nih.gov These principles are transferable to the design of derivatives of 4-(4-aminophenyl)morpholin-3-one.
Furthermore, achieving selectivity over other related enzymes, such as thrombin and trypsin, is a critical aspect of the design process. This is often accomplished by exploiting subtle differences in the shapes and chemical environments of the binding pockets of these enzymes. nih.govnih.gov
Exploration of Bridged Morpholinone Analogues in SAR Investigations
The exploration of bridged morpholinone analogues represents an advanced strategy in SAR investigations to enhance potency and selectivity. Introducing bridges into the morpholine ring can restrict its conformational flexibility, leading to a more defined three-dimensional structure that can fit more precisely into a target's binding site.
In SAR studies of mTOR inhibitors, bridged morpholine moieties have been shown to penetrate deeply into the enzyme's binding pocket, resulting in potent and selective inhibition. Specifically, compounds containing a 3,5-ethylene bridged morpholine demonstrated significant activity. e3s-conferences.org This suggests that the incorporation of bridged structures into the 4-(4-aminophenyl)morpholin-3-one scaffold could be a promising avenue for the discovery of novel therapeutic agents with improved pharmacological properties. The constrained conformation of these bridged analogues can lead to more specific interactions with the target protein, potentially enhancing both potency and selectivity.
Molecular Mechanisms and Biological Interactions of 4 4 Aminophenyl Morpholin 3 One Derivatives
Enzyme Inhibition Studies
Derivatives of 4-amino-2-phenylmorpholin-3-one have been identified as inhibitors of several key enzymes implicated in various physiological and pathological processes. The inhibitory activity of these compounds is often attributed to their specific structural features, which allow them to bind to the active sites of target enzymes and disrupt their catalytic function.
While specific studies detailing the mechanism of Factor Xa (FXa) inhibition by this compound derivatives are not extensively available in the provided search results, the general principles of FXa inhibition can be inferred. FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibitors of FXa are sought after as anticoagulants for the prevention and treatment of thromboembolic disorders. The mechanism of inhibition would likely involve the binding of the this compound derivative to the active site of FXa, thereby preventing the access of its natural substrate, prothrombin. The phenyl group and other substituents on the morpholinone core would play a crucial role in establishing specific interactions, such as hydrophobic and hydrogen bonding, with the amino acid residues in the S1 and S4 pockets of the FXa active site. The potency and selectivity of inhibition would be highly dependent on the nature and positioning of these substituents.
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). nih.gov Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, thereby influencing various physiological processes, including emotional behavior. nih.gov
One notable inhibitor, LEI-401, which features a modified morpholinone core, has been identified as a potent and selective NAPE-PLD inhibitor. nih.gov The mechanism of inhibition involves the interaction of the compound with the enzyme's active site. NAPE-PLD is a zinc hydrolase with a metallo-β-lactamase fold. nih.gov Inhibitors like LEI-401 are thought to bind to this active site, preventing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) and thus reducing the production of NAEs. nih.gov Studies have demonstrated that LEI-401 can effectively reduce the levels of anandamide and other NAEs in neuronal cells and in the brains of mice in a NAPE-PLD-dependent manner. nih.gov
| Inhibitor | Target Enzyme | IC50 | Significance |
| LEI-401 | NAPE-PLD | Potent | Reduces NAE levels in the brain, affects emotional behavior. nih.gov |
| ARN19874 | NAPE-PLD | 34 μM | A selective NAPE-PLD inhibitor. nih.gov |
| Symmetrically substituted dichlorophenes | NAPE-PLD | Potent | Inhibit NAPE-PLD in cultured cells with significant selectivity. nih.gov |
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. nih.gov Inhibitors of this enzyme are used to manage type 2 diabetes by delaying carbohydrate absorption and reducing postprandial blood glucose levels. nih.govnih.gov
Derivatives of this compound have been explored for their potential as alpha-glucosidase inhibitors. The proposed mechanism of action is competitive inhibition. nih.gov These compounds, due to their structural similarity to the natural carbohydrate substrates, can bind to the active site of alpha-glucosidase. This binding prevents the enzyme from hydrolyzing complex carbohydrates, thereby slowing down the release and subsequent absorption of glucose. nih.gov The effectiveness of these inhibitors is often evaluated by their ability to lower postprandial hyperglycemia. nih.gov The development of potent and selective alpha-glucosidase inhibitors from the this compound scaffold could offer a valuable therapeutic strategy for managing diabetes. nih.gov
Receptor Interactions and Signaling Pathway Modulation (e.g., mTOR Pathway)
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov The mTOR signaling pathway integrates signals from various upstream cues, including growth factors and amino acids. nih.gov While direct modulation of the mTOR pathway by this compound itself is not explicitly detailed, the core structure contains an amino group, and amino acids are known to be key regulators of mTOR signaling. nih.govnih.gov
Amino acids, particularly leucine, have been shown to activate mTOR signaling. nih.gov This activation is mediated through a pathway that is distinct from the insulin-stimulated pathway and involves the class 3 phosphatidylinositol 3-kinase (PI3K), hVps34. nih.gov It is plausible that derivatives of this compound, by mimicking the structure of amino acids or by influencing amino acid transport or sensing mechanisms, could modulate mTOR activity. Such modulation could have significant implications in conditions where mTOR signaling is dysregulated, such as in certain cancers. nih.gov Further investigation is needed to elucidate the precise interactions of this compound derivatives with components of the mTOR signaling cascade.
Role of Specific Chemical Linkages (e.g., Azomethine Bond) in Initiating Biological Response
The biological activity of many compounds derived from the this compound core is often introduced through the formation of specific chemical linkages, such as the azomethine bond (also known as a Schiff base). This bond is formed by the condensation of the primary amino group of the this compound with an aldehyde or ketone.
The formation of an azomethine linkage can significantly alter the pharmacological profile of the parent molecule. This is because the resulting Schiff base introduces a new set of steric and electronic properties that can influence how the molecule interacts with its biological target. The imine group of the azomethine bond can participate in hydrogen bonding and other non-covalent interactions within the binding site of an enzyme or receptor. Furthermore, the planarity of the C=N bond can impose conformational constraints on the molecule, which may be favorable for binding. The diverse range of aldehydes and ketones that can be used to form Schiff bases allows for the creation of a large library of derivatives with varied biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Ligand-Target Binding Dynamics and Molecular Recognition Processes
The interaction between a ligand, such as a this compound derivative, and its biological target is a dynamic process governed by the principles of molecular recognition. This process involves the ligand finding and binding to a specific site on the target molecule, typically a protein, with high affinity and selectivity. The initial interaction is often described by the "lock-and-key" model, where the ligand has a complementary shape to the binding site. nih.gov However, a more nuanced understanding involves the concepts of "induced fit" and "conformational selection." nih.gov
In the induced-fit model, the binding of the ligand induces a conformational change in the target protein, leading to a more complementary and stable complex. nih.gov Conversely, the conformational selection model proposes that the target protein exists in an equilibrium of different conformations, and the ligand selectively binds to the one that is most favorable. nih.gov
The binding dynamics of a this compound derivative to its target will be influenced by several factors, including:
On-rate (k_on): The rate at which the ligand associates with the target. nih.gov
Off-rate (k_off): The rate at which the ligand dissociates from the target. nih.gov
Dissociation constant (K_d): A measure of the binding affinity, which is the ratio of the off-rate to the on-rate. nih.gov
The residence time of the ligand on the target, which is the reciprocal of the off-rate, is also a critical parameter that can influence the duration of the biological effect. nih.gov Molecular modeling and biophysical techniques are often employed to study these binding dynamics and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This understanding is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Preclinical in Vitro Pharmacological Investigations of 4 4 Aminophenyl Morpholin 3 One Derivatives Mechanistic Focus
Antimicrobial Efficacy Assessments
There are no available studies reporting the evaluation of 4-amino-2-phenylmorpholin-3-one derivatives for antimicrobial activity.
Antibacterial Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria
No data is available on the screening of this compound derivatives against Gram-positive or Gram-negative bacterial strains.
Antifungal Activity Against Fungal Strains
There are no published findings on the antifungal efficacy of this compound derivatives against any fungal strains.
Anticancer Activity Profiling in Diverse Cancer Cell Lines
Research detailing the in vitro cytotoxic or anticancer effects of this compound derivatives against various cancer cell lines has not been identified.
Anti-Inflammatory Response Evaluation
There is no available literature on the in vitro assessment of the anti-inflammatory properties of this compound derivatives.
Antiviral Potency Determination
No studies have been found that investigate the potential antiviral activity of this compound derivatives.
Computational Chemistry and Molecular Modeling Studies of 4 4 Aminophenyl Morpholin 3 One
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-(4-Aminophenyl)morpholin-3-one (B139978), to the binding site of a target protein. youtube.comnih.gov
In studies involving morpholin-3-one (B89469) derivatives, molecular docking has been successfully employed to elucidate potential mechanisms of action. For instance, novel morpholin-3-one fused quinazoline (B50416) derivatives were evaluated as EGFR tyrosine kinase inhibitors, and molecular docking was used to predict their binding modes within the EGFR active site. nih.gov Similarly, docking studies of Schiff bases derived from 4-(4-aminophenyl) morpholin-3-one have been conducted to investigate their binding affinities with various receptor proteins, with results correlating well with experimental findings. researchgate.netresearchgate.net
For 4-(4-Aminophenyl)morpholin-3-one, a typical molecular docking workflow would involve:
Preparation of the Ligand and Receptor: The 3D structure of 4-(4-Aminophenyl)morpholin-3-one would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). youtube.com
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. nih.gov
Docking and Scoring: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site. A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol. nih.gov
The results of such a simulation would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 4-(4-Aminophenyl)morpholin-3-one and the amino acid residues of the target protein, guiding further structural modifications to enhance binding affinity and selectivity.
Table 1: Representative Protein Targets for Morpholinone Derivatives and Docking Parameters
| Target Protein | PDB ID | Ligand Class | Docking Software Example | Key Interaction Sites |
| Epidermal Growth Factor Receptor (EGFR) | 3W2S | Morpholin-3-one fused quinazolines | AutoDock | Hinge region, catalytic pocket |
| Estrogen Receptor Alpha (ER-α) | 2IOG | 3-methoxy flavone (B191248) derivatives | AutoDockTools | Ligand-binding domain |
| Various bacterial/fungal proteins | 7DI7 | Schiff bases of 4-(4-aminophenyl) morpholin-3-one | Not Specified | Active sites of microbial enzymes |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are built by finding a correlation between calculated molecular descriptors (e.g., physicochemical, topological, electronic) and experimentally determined activity. youtube.comnih.gov
For a series of 4-(4-Aminophenyl)morpholin-3-one derivatives, a QSAR study would involve:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for validation. researchgate.netyoutube.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machine, Random Forest), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govyoutube.com
Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics. youtube.com
QSAR studies on morpholine-containing compounds have been instrumental in identifying key structural features that influence their biological activity. e3s-conferences.org For 4-(4-Aminophenyl)morpholin-3-one, a robust QSAR model could predict the activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Electronic | EHOMO, ELUMO, Dipole Moment | Electron distribution, reactivity |
| Steric | Molar Refractivity, Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and water solubility |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Quantum Chemical | Atomic Net Charge, Hydration Energy | Detailed electronic and energetic properties |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand the energy barriers between them. nih.gov For 4-(4-Aminophenyl)morpholin-3-one, this involves exploring the rotational freedom around its single bonds and the puckering of the morpholin-3-one ring.
Studies on the morpholine (B109124) ring have shown that it typically adopts a chair conformation. nih.gov However, the substituents on the ring can influence its conformational preference. acs.org For 4-(4-Aminophenyl)morpholin-3-one, the orientation of the aminophenyl group relative to the morpholinone ring is a key conformational feature.
Computational methods like molecular mechanics or quantum mechanics can be used to perform a systematic search of the conformational space and generate an energy landscape map. This map illustrates the relative energies of different conformers and the transition states connecting them. Understanding the preferred conformations of 4-(4-Aminophenyl)morpholin-3-one is crucial for interpreting its interaction with biological targets, as the bioactive conformation may not be the lowest energy conformation in solution. acs.org
Theoretical Studies of Reaction Mechanisms and Reactivity Predictions
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like morpholin-3-ones. acs.org Density Functional Theory (DFT) is a common method used to calculate the energies of reactants, transition states, and products, thereby elucidating the most likely reaction pathway. researchgate.netacs.org
For the synthesis of the 4-(4-Aminophenyl)morpholin-3-one scaffold, theoretical studies can be employed to:
Optimize Reaction Conditions: By comparing the energy barriers of different reaction pathways, computational models can help identify the most efficient synthetic routes.
Predict Reactivity: DFT calculations can determine electronic properties like frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. researchgate.net A low HOMO-LUMO energy gap generally indicates high chemical reactivity. researchgate.netresearchgate.net
Understand Stereoselectivity: In cases where chiral centers are formed, computational models can predict the diastereoselectivity of a reaction by comparing the energies of the different transition states leading to the various stereoisomers. acs.org
Recent studies have explored the thermodynamics of the ring-opening polymerization of morpholinones, using DFT calculations to understand how substituents on the nitrogen atom affect the enthalpy of the reaction and thus the polymerizability of the monomer. acs.orgresearchgate.net
Cheminformatics Approaches in Rational Drug Design and Virtual Screening
Cheminformatics combines chemistry, computer science, and information science to analyze large chemical datasets, a crucial component of modern drug discovery. neovarsity.org For 4-(4-Aminophenyl)morpholin-3-one, cheminformatics plays a vital role in rational drug design and virtual screening. neovarsity.orgnih.gov
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. blogs.comresearchgate.net There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand to find other molecules with similar properties (e.g., shape, pharmacophore). neovarsity.org
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock and score a large number of compounds from a virtual library. neovarsity.org
Starting with the 4-(4-Aminophenyl)morpholin-3-one scaffold, cheminformatics tools can be used to generate a virtual library of derivatives with diverse substituents. This library can then be screened against a specific biological target to identify potential "hits" for further investigation. This process significantly accelerates the early stages of drug discovery by focusing experimental efforts on the most promising candidates. youtube.comneovarsity.org
Emerging Applications and Interdisciplinary Research of 4 4 Aminophenyl Morpholin 3 One
Applications in Nanomaterial Synthesis (e.g., Nanowires, Semiconducting Materials)
Direct research specifically employing 4-(4-aminophenyl)morpholin-3-one (B139978) in the synthesis of nanomaterials is not yet widely published. However, the compound's structural features suggest its potential utility as a functionalizing agent or precursor in this field. The primary amine (-NH2) group on the phenyl ring is a versatile anchor point for surface modification of nanoparticles.
Detailed Research Findings: The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. For instance, amino groups are often introduced onto nanoparticle surfaces to improve dispersion, biocompatibility, or to provide a reactive handle for further chemical modifications. In well-documented procedures, compounds like 3-aminopropyl triethoxysilane (B36694) (APTS) or 4-aminothiolphenol (4-ATP) are used to graft amine functionalities onto silica (B1680970) and gold nanoparticles, respectively. nih.gov
By analogy, 4-(4-aminophenyl)morpholin-3-one could potentially be used as a surface ligand or capping agent for metallic or semiconductor nanoparticles. The amine group could coordinate to the nanoparticle surface, while the morpholinone ring and phenyl group would modify the particle's surface chemistry, influencing its solubility, stability, and interaction with its environment. Furthermore, morpholine (B109124) derivatives are known to act as curing agents, stabilizers, and cross-linking agents in the production of polymers and advanced materials, suggesting that 4-(4-aminophenyl)morpholin-3-one could be integrated into polymer-nanoparticle composites. e3s-conferences.org
Table 1: Potential Roles of 4-(4-Aminophenyl)morpholin-3-one in Nanomaterial Synthesis
| Potential Role | Relevant Functional Group(s) | Mechanism/Application |
|---|---|---|
| Surface Functionalization Agent | Aromatic Amine (-NH₂) | Covalent bonding or coordination to nanoparticle surfaces (e.g., gold, quantum dots) to impart new properties. |
| Stabilizing/Capping Agent | Morpholine Ring, Amine Group | Prevents agglomeration of nanoparticles during synthesis; controls particle size and shape. |
| Monomer for Nanocomposites | Entire Molecule | Polymerization or integration into a polymer matrix containing dispersed nanoparticles to enhance material properties. |
| Precursor for Doped Materials | Aromatic Amine, Heterocycle | Potential use in the formation of nitrogen-doped carbon nanostructures or other semiconducting materials through pyrolysis. |
Exploration in Environmental Remediation Technologies (e.g., Water Pollutant Neutralization)
The application of 4-(4-aminophenyl)morpholin-3-one in environmental remediation is an area of exploratory interest, largely based on the known properties of its core chemical structure, the morpholine ring. Morpholine and its derivatives have established uses as corrosion inhibitors in industrial water systems, such as boiler water streams in power plants, by adjusting pH and forming protective films on metal surfaces. hnsincere.comchemicalbook.com
Detailed Research Findings: The biodegradability of morpholine is a key factor in its environmental profile. Studies have shown that certain microorganisms, such as Mycobacterium strains, can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.gov This biological degradation pathway involves the enzymatic cleavage of the morpholine ring, eventually breaking it down into non-toxic substances. hnsincere.comnih.gov This suggests that waste streams containing morpholine-based compounds could be treated using bioremediation techniques.
While specific studies on the degradation of 4-(4-aminophenyl)morpholin-3-one are scarce, its structure suggests two potential avenues for environmental application:
Corrosion Inhibition: The nitrogen atom in the morpholine ring can act as a Lewis base, adsorbing onto metal surfaces to form a protective layer against corrosive agents in water.
Biodegradation: The compound could be susceptible to microbial degradation, making it a potentially more environmentally benign alternative to more persistent organic pollutants. hnsincere.com
Table 2: Potential Environmental Applications of Morpholine-Based Compounds
| Application Area | Mechanism | Supporting Evidence |
|---|---|---|
| Corrosion Inhibition | Forms a protective film on metal surfaces; pH adjustment. | Established industrial use of morpholine in water treatment and steam systems. hnsincere.comchemicalbook.com |
| Bioremediation | Serves as a nutrient source (carbon, nitrogen) for specific bacterial strains. | Documented biodegradation of morpholine by Mycobacterium species. nih.gov |
| Pollutant Adsorption | The amine and heterocyclic structure could potentially bind to heavy metal ions or other pollutants. | This is a speculative area requiring further research. |
Development of Advanced Optical and Nonlinear Optical Materials
The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with specific electronic features. An archetypal NLO molecule possesses an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, which is fundamental to NLO activity.
Detailed Research Findings: The structure of 4-(4-aminophenyl)morpholin-3-one contains elements conducive to NLO properties. The amino group (-NH2) is a strong electron donor, while the carbonyl group (C=O) within the morpholinone ring acts as an electron acceptor. These are connected through a phenyl ring, which provides the π-conjugated bridge. This "push-pull" system suggests that the molecule could exhibit a significant second-order NLO response. While specific NLO measurements for 4-(4-aminophenyl)morpholin-3-one are not prominent in the literature, chemical suppliers sometimes categorize it among functional materials, including those for organic NLO applications, indicating recognized potential. ambeed.com Research into related aminophenyl derivatives has shown promise in this area, supporting the hypothesis that this compound warrants investigation for applications in optical devices, such as frequency converters or optical switches.
Table 3: Structural Features of 4-(4-Aminophenyl)morpholin-3-one for Optical Applications
| Structural Component | Function | Relevance to NLO Properties |
|---|---|---|
| Amino Group (-NH₂) | Electron Donor ("Push") | Creates an electron-rich region, facilitating charge transfer. |
| Phenyl Ring (-C₆H₄-) | π-Conjugated Bridge | Provides a pathway for electron delocalization between donor and acceptor. |
| Carbonyl Group (C=O) | Electron Acceptor ("Pull") | Creates an electron-deficient region, completing the charge-transfer system. |
| Morpholine Ring | Structural Backbone | Influences molecular geometry, crystal packing, and thermal stability. |
Cation Recognition Studies in Solid-State Chemistry
The ability of a molecule to selectively bind to specific cations is the foundation of sensor technology, ion separation, and catalysis. This recognition is typically achieved through host-guest chemistry, where a host molecule possesses a cavity or set of binding sites (heteroatoms with lone pairs) that are sterically and electronically complementary to a target guest cation.
Detailed Research Findings: There is currently a lack of published research on the use of 4-(4-aminophenyl)morpholin-3-one for cation recognition. However, a theoretical analysis of its structure reveals features that could be exploited for this purpose. The morpholine ring contains two potential Lewis base sites: the ether oxygen and the carbonyl oxygen. These oxygen atoms, along with the nitrogen of the amine group, could act as coordination sites for metal cations.
The spatial arrangement of these heteroatoms could allow the molecule to act as a chelating ligand, potentially showing selectivity for certain cations based on their size, charge density, and preferred coordination geometry. The integration of this molecule into a polymer or solid support could lead to the development of novel solid-state sensors or extraction materials. This remains a speculative but intriguing area for future research in supramolecular and solid-state chemistry.
Conclusion and Future Research Directions in 4 4 Aminophenyl Morpholin 3 One Chemistry
Summary of Key Academic Achievements and Methodological Advancements
The development of efficient and economically viable synthetic routes to 4-(4-aminophenyl)morpholin-3-one (B139978) has been a major focus of research, driven by its importance as a precursor to the anticoagulant drug Rivaroxaban. tdcommons.orgvandvpharma.com Over the years, various synthetic strategies have been reported, each with its own set of advantages and limitations.
Subsequent advancements led to more economical processes. One notable method involves the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one. google.com This intermediate is then nitrated to yield 4-(4-nitrophenyl)morpholin-3-one (B139987), which is subsequently reduced to the desired product. google.com While this route offers a better yield, the nitration step can be problematic on an industrial scale due to safety concerns and the need for specialized equipment. google.com
More recent innovations have focused on overcoming the challenges associated with previous methods. These include the development of "one-pot" procedures and the use of alternative reagents and catalysts to improve yield, reduce cost, and enhance safety and environmental profiles. google.compatsnap.com For instance, a process starting from 2-(2-chloroethoxy)ethanol, which is oxidized and then reacted with 4-nitroaniline, avoids the direct nitration of the phenylmorpholinone ring. google.comwipo.int The final reduction of the nitro group has also been optimized, with studies exploring different hydrogenation catalysts and reaction conditions, such as using aliphatic alcohols as solvents, to achieve high yields and purity. google.com Another approach involves the catalytic reduction of 4-(4-nitrophenyl)morpholin-3-one in an aqueous medium, which presents a more environmentally friendly option. google.com
Table 1: Comparison of Selected Synthetic Methods for 4-(4-Aminophenyl)morpholin-3-one
| Starting Materials | Key Steps | Reported Advantages | Reported Challenges | Reference |
|---|---|---|---|---|
| 4-Nitrofluorobenzene, Morpholin-3-one (B89469) | Coupling, Nitro Reduction | Direct route | Low overall yield (<7%), unsuitable for industrial scale | google.com |
| N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride | Cyclization, Nitration, Nitro Reduction | Higher overall yield (52%) | Problematic nitration on industrial scale, safety concerns | google.comgoogle.com |
| 2-(2-Chloroethoxy)ethanol, 4-Nitroaniline | Oxidation, Amidation, Cyclization, Nitro Reduction | Avoids direct nitration, improved economics, high yield (68%) | Multi-step process | google.comwipo.int |
| p-Nitroaniline, Dichloroethyl ether | Cyclization, Oxidation, Nitro Reduction | Accessible raw materials, suitable for industrial production | Use of potentially expensive reagents | patsnap.com |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite the significant progress, several challenges and unexplored avenues remain in the chemistry of 4-(4-aminophenyl)morpholin-3-one. A primary challenge is the development of a truly "green" and cost-effective synthesis. patsnap.com While newer methods have improved upon the environmental impact, the use of certain solvents, reagents, and catalysts still poses concerns for large-scale production. google.com Future research could focus on employing biocatalysis or flow chemistry to further enhance the sustainability of the synthesis.
The reactivity of the 4-(4-aminophenyl)morpholin-3-one scaffold itself is an area ripe for exploration. Most of the current literature focuses on its use as a building block for Rivaroxaban. tdcommons.orggoogle.com However, the molecule possesses multiple reactive sites—the primary aromatic amine, the lactam carbonyl, and the morpholine (B109124) ring—that could be selectively functionalized to create a diverse library of new compounds. Investigating the differential reactivity of these sites could unlock novel chemical transformations and applications.
Furthermore, the exploration of derivatives of 4-(4-aminophenyl)morpholin-3-one is still in its early stages. A 2025 study reported the synthesis and antimicrobial activity of novel sulfonamide derivatives, suggesting that the core structure can be a template for developing new biologically active agents. ijnrd.org This opens the door to systematically synthesizing and screening a wider range of derivatives for various pharmacological activities.
Prospective for Novel Therapeutic Development and Innovative Chemical Applications
The future of 4-(4-aminophenyl)morpholin-3-one chemistry is promising, with potential applications extending beyond its current role. The morpholin-3-one core is a recognized privileged structure in medicinal chemistry. nih.gov For instance, morpholinone motifs have been utilized as mimics of dipeptides in the design of thrombin inhibitors. nih.gov This suggests that the 4-(4-aminophenyl)morpholin-3-one scaffold could be a valuable starting point for designing inhibitors of other enzymes, particularly proteases. By modifying the aminophenyl group and exploring substitutions on the morpholine ring, it may be possible to develop new classes of therapeutic agents for a variety of diseases.
Beyond pharmaceuticals, there are potential applications for 4-(4-aminophenyl)morpholin-3-one and its derivatives in materials science. A recent study explored the use of this compound in the development of materials with solution-enhanced fluorescence and solid-state cation recognition capabilities. researchgate.net The unique combination of a π-conjugated system and a carbonyl-containing heterocyclic ring makes it an interesting candidate for the design of novel sensors, probes, and other functional materials. researchgate.net
Q & A
Q. What are the key synthetic methodologies for preparing 4-Amino-2-phenylmorpholin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and ring-closure steps. For example, derivatives of morpholin-2-one cores can be synthesized using HATU-mediated coupling with substituted anilines in DMF under basic conditions (e.g., DIPEA) . Reductive amination or sodium borohydride-mediated reductions (e.g., NaBH3CN in MeOH) are critical for introducing amino groups while avoiding over-reduction. Key parameters include temperature control (room temperature for coupling, 45 min hydrolysis with LiOH) and solvent selection (dioxane/water mixtures for hydrolysis).
- Table 1 : Example Reaction Conditions from Morpholin-2-one Synthesis
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare and NMR shifts to analogous morpholinone derivatives. For instance, morpholinone cores typically show characteristic carbonyl (C=O) signals at ~170-175 ppm in NMR, while aromatic protons from the phenyl group resonate at δ 7.2-7.8 ppm .
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm purity (>98%). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve closely eluting impurities .
- IR : Look for N-H stretches (~3300 cm) and C=O stretches (~1650-1700 cm) to confirm functional groups .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the morpholinone core?
- Methodological Answer : Regioselectivity in substitutions (e.g., at the 5- or 6-position of the morpholinone ring) can be controlled via steric or electronic directing groups. For example, electron-withdrawing substituents on the phenyl ring may direct electrophilic attacks to specific positions. highlights the use of isopropylaniline to sterically block undesired substitution sites . Computational modeling (DFT) can predict reactive sites, while protecting groups like Boc or Fmoc can temporarily mask amino functionalities during multi-step syntheses.
Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Contradictions in NMR shifts or IR stretches may arise from solvent effects, tautomerism, or crystallographic packing. For example, NMR shifts in CDCl3 vs. DMSO-d6 can vary significantly due to hydrogen bonding. Cross-validate with X-ray crystallography (if crystalline) or use 2D NMR (COSY, HSQC) to assign ambiguous peaks . Computational tools (e.g., Gaussian for NMR prediction) should account for solvent and pH conditions to align with experimental data.
Q. What are the implications of stereochemical impurities in this compound, and how can enantiomeric excess be quantified?
- Methodological Answer : Stereochemical impurities (e.g., at the 3-amino position) can drastically alter biological activity. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis can separate enantiomers. For example, describes enantioselective reductive amination using chiral catalysts to achieve >90% ee . Polarimetry or circular dichroism (CD) may supplement chromatographic data.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or hydration states. Recrystallize the compound in a standardized solvent (e.g., EtOAc/hexane) and characterize via PXRD to identify dominant polymorphs. Thermogravimetric analysis (TGA) can detect hydrated forms, while DSC measures melting point consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
